molecular formula C21H21F3O4 B607205 DS-1558 CAS No. 1202575-67-4

DS-1558

Cat. No.: B607205
CAS No.: 1202575-67-4
M. Wt: 394.39021
InChI Key: YHLQVQKZDZYMIP-MOPGFXCFSA-N
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Description

DS-1558 is a potent and orally bioavailable agonist of the G protein-coupled receptor 40 (GPR40). This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in stimulating insulin secretion in response to high glucose levels. This compound has shown significant potential in lowering glucose levels, making it a promising candidate for the treatment of type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS-1558 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its activity and stability. The synthetic route typically involves:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, cost-effective reagents, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DS-1558 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

    Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological profiles. These derivatives are studied to identify the most effective and safe compounds for therapeutic use.

Scientific Research Applications

DS-1558 has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound to study GPR40 agonists and their synthesis.

    Biology: It is employed in research to understand the role of GPR40 in insulin secretion and glucose homeostasis.

    Medicine: this compound is investigated for its potential as a treatment for type 2 diabetes, given its ability to stimulate insulin secretion without causing hypoglycemia.

    Industry: The compound is used in the development of new therapeutic agents targeting metabolic disorders.

Mechanism of Action

DS-1558 exerts its effects by binding to and activating GPR40, a receptor found on pancreatic β-cells. Upon activation, GPR40 enhances insulin secretion in response to elevated glucose levels. This mechanism involves the activation of intracellular signaling pathways that lead to the release of insulin, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    TAK-875: Another GPR40 agonist with similar glucose-lowering effects.

    AMG 837: A potent GPR40 agonist studied for its effects on insulin secretion.

    LY2881835: A compound with similar mechanisms of action targeting GPR40.

Uniqueness of DS-1558

This compound stands out due to its high potency, oral bioavailability, and favorable pharmacokinetic profile. Unlike some other GPR40 agonists, this compound has shown a reduced risk of hypoglycemia, making it a safer option for long-term use in managing type 2 diabetes .

Properties

CAS No.

1202575-67-4

Molecular Formula

C21H21F3O4

Molecular Weight

394.39021

IUPAC Name

(3S)-3-ethoxy-3-[4-[[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]propanoic acid

InChI

InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26)/t18-,19+/m1/s1

InChI Key

YHLQVQKZDZYMIP-MOPGFXCFSA-N

SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC=C3C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS-1558;  DS 1558;  DS1558.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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